

Hexanophenone chemical structure and IUPAC name

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Compound of Interest

Compound Name: **Hexanophenone**

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An In-depth Technical Guide to Hexanophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **hexanophenone**. The information is intended for use by researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Structure

Hexanophenone, also known by its IUPAC name 1-phenylhexan-1-one, is an aromatic ketone. [1][2] Its structure consists of a phenyl group bonded to a carbonyl group, which is, in turn, attached to a pentyl chain.[3][4] The molecular formula for **hexanophenone** is C₁₂H₁₆O.[2][5]

The chemical structure of **hexanophenone** is visualized in the diagram below.

Caption: Chemical structure of 1-phenylhexan-1-one (**Hexanophenone**).

Physicochemical Properties

Hexanophenone is a colorless to pale yellow solid or liquid with a mild aromatic odor.[3] It is stable under normal laboratory conditions. A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference
IUPAC Name	1-phenylhexan-1-one	[1] [2]
Synonyms	Caprophenone, n-Amyl phenyl ketone	[4]
CAS Number	942-92-7	[2] [5]
Molecular Formula	C ₁₂ H ₁₆ O	[2] [5]
Molecular Weight	176.25 g/mol	[2]
Melting Point	25-26 °C	[5] [6]
Boiling Point	265 °C	[5] [6]
Density	0.958 g/mL at 25 °C	[5] [6]
Refractive Index	1.5105 at 20 °C	
Solubility in Water	44.89 mg/L at 25 °C	[6]
Solubility in Organic Solvents	Soluble in ethanol, acetone, ether, and chloroform	[1] [3]
logP (octanol/water)	3.790 (estimated)	[6]

Experimental Protocols: Synthesis of Hexanophenone

Hexanophenone can be synthesized through various methods. One common laboratory-scale preparation involves the Friedel-Crafts acylation of benzene with hexanoyl chloride. An alternative approach is the oxidation of 1-phenyl-1-hexanol. A detailed protocol for a rhodium-catalyzed synthesis is outlined below.[\[5\]](#)

Rhodium-Catalyzed Synthesis of Hexanophenone[\[5\]](#)

This method involves the coupling of benzaldehyde with an organoboron compound.

Materials:

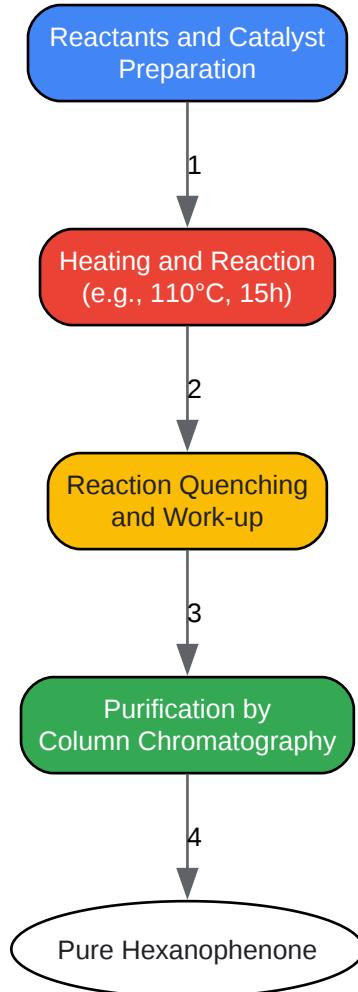
- $[\text{Rh}(\text{cod})\text{Cl}]_2$ (Rhodium catalyst)
- Xantphos (ligand)
- Anhydrous toluene
- KHF_2 (Potassium bifluoride)
- Benzaldehyde
- 2-(pent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Methanol (MeOH)

Procedure:

- **Catalyst Preparation:** In a glove box, add $[\text{Rh}(\text{cod})\text{Cl}]_2$ (3.0 mg, 0.006 mmol) and Xantphos (6.9 mg, 0.012 mmol) to an oven-dried 10 mL resealable pressure tube containing anhydrous toluene (0.5 mL). Stir the resulting solution for 5 minutes at ambient temperature.
- **Reagent Addition:** To the catalyst mixture, add KHF_2 (23.4 mg, 0.3 mmol) and additional toluene (0.5 mL). Stir the reaction mixture for 20 minutes.
- **Coupling Reaction:** Add benzaldehyde (31.8 mg, 0.3 mmol), 2-(pent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (88.0 mg, 0.45 mmol), MeOH (0.3 mL), and toluene (1.2 mL).
- **Reaction Execution:** Seal the pressure tube, remove it from the glove box, and heat the reaction mixture at 110°C for 15 hours.
- **Work-up and Purification:** After cooling to room temperature, the reaction mixture is quenched and purified by flash column chromatography on silica gel to yield the final product.

The following diagram illustrates the general workflow for the synthesis and purification of **hexanophenone**.

General Workflow for Hexanophenone Synthesis

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Caption: A generalized workflow for the synthesis of **hexanophenone**.

Spectral Data

Characterization of **hexanophenone** is typically performed using various spectroscopic methods. Key spectral data are available in public databases such as PubChem.[\[2\]](#) This includes:

- ^1H NMR: Proton nuclear magnetic resonance spectroscopy can confirm the presence of the aromatic and aliphatic protons.

- ^{13}C NMR: Carbon nuclear magnetic resonance spectroscopy is used to identify the number and types of carbon atoms.
- IR Spectroscopy: Infrared spectroscopy reveals the presence of the characteristic carbonyl (C=O) stretch.
- Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the molecule.

Safety and Handling

Hexanophenone may cause skin and eye irritation.^[2] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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